6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is part of the quinolone family, known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of 6-acetyl-4-oxo-1,4-dihydroquinoline with aromatic aldehydes under basic conditions . The reaction is often carried out in solvents such as methanol, ethanol, or acetonitrile, and requires reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates like ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by cyclization and functional group modifications .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinolone derivatives with different oxidation states.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Introduction of various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, enhancing their biological activities .
Scientific Research Applications
6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex quinolone derivatives.
Biology: Studied for its antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in developing new therapeutic drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other quinolone antibiotics, which selectively target bacterial enzymes without affecting mammalian cells .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their antibacterial and antiviral activities.
Fluoroquinolones: Widely used antibiotics with enhanced potency and broader spectrum of activity.
4-Quinolone-3-carboxamides: Investigated for their anticancer and anti-inflammatory properties.
Uniqueness: 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its specific acetyl and carboxylic acid functional groups, which contribute to its unique chemical reactivity and biological activity profile .
Properties
IUPAC Name |
6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPPQKOHRGIFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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